![molecular formula C16H12ClNO6 B5122795 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid, also known as CMT-3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. CMT-3 belongs to the class of anthraquinone derivatives, which are known for their anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines and chemokines, which are involved in cancer progression. 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid also inhibits angiogenesis, which is the formation of new blood vessels that is necessary for cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid in lab experiments is its high potency and specificity towards MMPs and NF-κB. This allows for the selective inhibition of these targets without affecting other cellular processes. However, 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has also been found to have low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid for cancer treatment.
Métodos De Síntesis
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with phthalic anhydride, followed by acid hydrolysis to yield the final product. The purity and yield of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)carbamoyl]terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-24-13-5-3-9(17)7-12(13)18-14(19)11-6-8(15(20)21)2-4-10(11)16(22)23/h2-7H,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHHFLUNYSBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
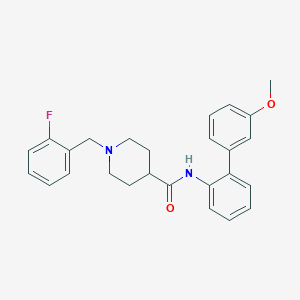
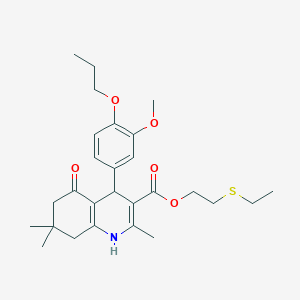
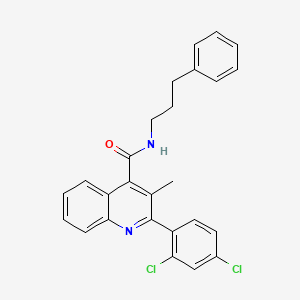
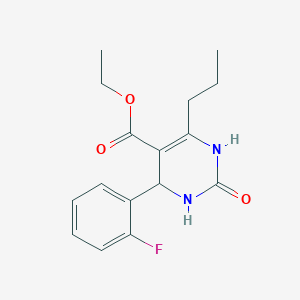
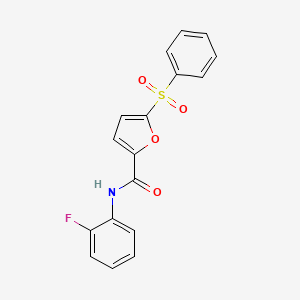
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)